(Diphenylamino)acetic Acid: A Comprehensive Technical Guide to Its Physicochemical Properties, Synthesis, and Applications
(Diphenylamino)acetic Acid: A Comprehensive Technical Guide to Its Physicochemical Properties, Synthesis, and Applications
Executive Summary
(Diphenylamino)acetic acid (CAS: 60085-74-7), frequently referred to in the literature as N,N-diphenylglycine, is a highly specialized non-natural amino acid derivative[1]. Characterized by a tertiary amine core flanked by two phenyl rings and an acetic acid moiety, this compound serves as a critical building block in the synthesis of complex tricyclic pharmaceuticals, integrin antagonists, and advanced photoinitiator systems[2].
As a Senior Application Scientist, I have structured this technical whitepaper to provide researchers and drug development professionals with a rigorous evaluation of its physicochemical behavior, a self-validating synthetic protocol, and a mechanistic analysis of its downstream applications.
Physicochemical Profiling & Structural Causality
Understanding the physical chemistry of (Diphenylamino)acetic acid is paramount for predicting its behavior in organic synthesis and biological systems[1].
| Property | Value | Causality / Implications |
| Molecular Weight | 227.26 g/mol | Optimal size for serving as a modular, low-molecular-weight building block in larger API scaffolds[1]. |
| Molecular Formula | C14H13NO2 | The high carbon-to-heteroatom ratio dictates its inherently hydrophobic nature[1]. |
| XLogP3 | 3.2 | The dual phenyl rings significantly elevate lipophilicity compared to native glycine (XLogP ~ -3.2). This enhances membrane permeability in drug design but requires formulation strategies to overcome poor aqueous solubility[1]. |
| Topological Polar Surface Area | 40.5 Ų | Driven entirely by the carboxylic acid. The nitrogen is heavily shielded and non-polar[1]. |
| H-Bond Donors / Acceptors | 1 / 3 | Limits aqueous solubility but provides specific vectors for receptor binding (e.g., in integrin targets)[1]. |
| Rotatable Bonds | 4 | Allows the bulky phenyl rings to adopt an optimal conformation to minimize steric clash[1]. |
Mechanistic Insight: The most defining chemical feature of N,N-diphenylglycine is the delocalization of the nitrogen's lone pair into the two adjacent aromatic rings. This resonance effect drastically reduces the basicity and nucleophilicity of the amine. Consequently, the nitrogen does not readily protonate under physiological pH, and the molecule behaves predominantly as a lipophilic organic acid rather than a classic zwitterionic amino acid.
Synthetic Methodology: A Self-Validating Protocol
Direct alkylation of diphenylamine with chloroacetic acid often yields poor results (<10% yield) due to the low nucleophilicity of the diarylamine. The industry standard circumvents this by utilizing tert-butyl diphenylglycinate followed by acid-catalyzed deprotection[3].
Protocol: Trifluoroacetic Acid (TFA) Deprotection of tert-Butyl Diphenylglycinate
This protocol is designed as a self-validating system; the phase-switching extraction ensures that only the successfully deprotected acid is carried forward[3].
Reagents:
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tert-Butyl diphenylglycinate (1.0 eq, starting material)
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Trifluoroacetic acid (TFA) (10.0 eq, deprotecting agent)
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Dichloromethane (DCM) (Solvent)
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2 M NaOH (aq) and 2 M HCl (aq)
Step-by-Step Workflow:
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Reaction Initiation: Dissolve tert-butyl diphenylglycinate in anhydrous DCM. Slowly add TFA (10.0 eq) at room temperature.
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Causality: The massive excess of TFA drives the acid-catalyzed cleavage of the tert-butyl ester, releasing isobutylene gas and forming the free acid[3].
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Agitation & Monitoring: Stir the mixture at room temperature for 16 hours.
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Validation: Monitor via TLC (Hexanes:Ethyl Acetate 7:3). The disappearance of the high-Rf ester spot confirms reaction completion.
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Phase-Switching Extraction (Critical Step): Quench the reaction by making the mixture alkaline with 2 M NaOH. Separate the phases and extract the organic (DCM) layer three times with additional 2 M NaOH[3].
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Causality: The alkaline environment deprotonates the newly formed (diphenylamino)acetic acid, converting it into a highly water-soluble sodium salt. Unreacted ester and non-polar impurities remain trapped in the DCM layer, which is discarded.
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Acidification & Precipitation: Carefully acidify the combined aqueous NaOH extracts with 2 M HCl until the pH reaches ~2.
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Causality: Protonation of the carboxylate regenerates the highly lipophilic free acid (XLogP3 = 3.2), which immediately crashes out of the aqueous solution as a precipitate.
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Isolation: Filter the precipitate, wash with cold distilled water, and dry under vacuum to yield pure (diphenylamino)acetic acid[3].
Applications in Advanced Therapeutics and Materials
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Integrin Antagonists (Drug Development): N,N-diphenylglycine is utilized as a lipophilic tail in the synthesis of tricyclic compounds targeting αvβ3 integrins. The bulky diphenyl group provides necessary steric bulk and hydrophobic interactions within the receptor's binding pocket, which is critical for treating angiogenesis-related diseases and osteoporosis[2].
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Acridone-9 Derivatives (Materials Science): The compound undergoes intramolecular Friedel-Crafts-type cyclization when boiled in concentrated sulfuric acid or treated with phosphorus oxychloride, yielding N-substituted acridone-9 derivatives. These are highly fluorescent scaffolds used in dyes and organic light-emitting diodes (OLEDs).
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Photoinitiator Systems: In polymer chemistry, particularly for dental applications, diphenylaminoacetic acid acts as an electron donor/co-initiator in bimolecular photoinitiator systems, facilitating rapid radical generation upon UV/Vis irradiation.
Workflow Visualization
The following diagram maps the synthetic divergence of (Diphenylamino)acetic acid from its precursors to its high-value industrial applications.
Synthetic pathways and industrial applications of (Diphenylamino)acetic acid.
Analytical Characterization Standards
To ensure trustworthiness and reproducibility, synthesized batches must be validated against the following spectral benchmarks:
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1H-NMR (CDCl3): Look for the characteristic singlet of the methylene protons (-CH2-) around δ 4.4 - 4.6 ppm. The ten aromatic protons will appear as a complex multiplet between δ 6.9 - 7.4 ppm[3].
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Mass Spectrometry (ESI-MS): In negative ion mode, the [M-H]- peak should be clearly visible at m/z 226.08, confirming the exact mass of the deprotonated acid[1].
References
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[1] National Center for Biotechnology Information. "(Diphenylamino)acetic acid | C14H13NO2 | CID 735138". PubChem. Available at: [Link]
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[2] European Patent Office. "EP0888292B1 - Tricyclic compounds having activity specific for integrins". Google Patents. Available at:
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[3] Royal Society of Chemistry. "Condensation of Pyrylium Salts with Mixed Anhydrides - Supporting Information". RSC. Available at: [Link]
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Mironovich L. M., Antonova S. A. "Synthesis and Chemical Transformations of Acridone-9". Proceedings of the Southwest State University. Available at: [Link]
Sources
- 1. (Diphenylamino)acetic acid | C14H13NO2 | CID 735138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0888292B1 - TRICYCLIC COMPOUNDS HAVING ACTIVITY SPECIFIC FOR INTEGRINS, PARTICULARLY ALPHAvBETA3 INTEGRINS, METHOD FOR PREPARING SAME, INTERMEDIATES THEREFOR, USE OF SAID COMPOUNDS AS DRUGS, AND PHARMACEUTICAL COMPOSITIONS CONTAINING SAME - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
